5-[(4-Methoxyphenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-[(4-Methoxyphenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methoxyphenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of dry solvents such as acetone and the presence of anhydrous potassium carbonate as a base . The reaction mixture is usually refluxed for several hours to ensure complete cyclization and formation of the desired oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methoxyphenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the oxadiazole ring.
Scientific Research Applications
5-[(4-Methoxyphenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential use in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(4-Methoxyphenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit carbonic anhydrases, which are involved in various physiological processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles: These compounds share a similar oxadiazole core and exhibit comparable biological activities.
1,3,4-Oxadiazole derivatives: These compounds also contain an oxadiazole ring and are known for their diverse biological activities.
Uniqueness
5-[(4-Methoxyphenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is unique due to the presence of both methoxyphenoxy and trifluoromethylphenyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its stability, reactivity, and potential for various applications compared to other oxadiazole derivatives .
Properties
Molecular Formula |
C17H13F3N2O3 |
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Molecular Weight |
350.29 g/mol |
IUPAC Name |
5-[(4-methoxyphenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H13F3N2O3/c1-23-13-6-8-14(9-7-13)24-10-15-21-16(22-25-15)11-2-4-12(5-3-11)17(18,19)20/h2-9H,10H2,1H3 |
InChI Key |
SBSMCKFZAVUMSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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